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Compound of Interest

4-Chloro-3',5'-dimethyl-4'-
Compound Name:

methoxybenzophenone
CAS No.: 61259-84-5
Cat. No.: B1597084

Get Quote

Advanced Synthesis, Characterization, and Application

in Medicinal Chemistry

CAS Registry Number: 61259-84-5 Chemical Formula: C1eH15CIO2 Molecular Weight: 274.74
g/mol IUPAC Name: (4-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone

Part 1: Executive Technical Summary

4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone is a high-value aromatic ketone
intermediate used primarily in the synthesis of PPAR-a agonists (fibrates) and functionalized
UV-blocking agents. Structurally, it represents a lipophilic, sterically congested benzophenone
scaffold. Its unique 3',5'-dimethyl substitution pattern adjacent to the methoxy group provides
metabolic stability (blocking ortho-hydroxylation) and enhances the binding affinity of
downstream pharmacophores.

In drug development, this compound serves as a critical precursor for next-generation fibrate
analogues (structurally related to Fenofibrate) and as a process impurity standard for
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monitoring methylation side-reactions in the synthesis of 4-chloro-4'-methoxybenzophenone.

Part 2: Chemical Constitution & Properties[1]

The molecule features two distinct aromatic domains linked by a carbonyl bridge:

» Ring A (Electrophilic): A 4-chlorophenyl ring, providing a handle for further cross-coupling
(e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution.

» Ring B (Nucleophilic): A 4-methoxy-3,5-dimethylphenyl ring. The methyl groups at the 3" and
5' positions create significant steric hindrance, directing electrophilic attacks and influencing
the solubility profile.

Physicochemical Profile
Property Value Context

White to Off-white Crystalline ] ]
Appearance ol High purity (>99%) form.[1][2]
oli

) ) Sharp range indicates high
Melting Point 96°C — 99°C o
crystallinity.

Highly lipophilic; requires non-

LogP (Predicted) ~4.8 ]
polar solvents for processing.
- _ Insoluble in water; sparingly
Solubility Soluble in DCM, Toluene, THF )
soluble in cold ethanol.
o Carbonyl susceptible to Methyl groups block ortho-
Reactivity ) o ]
reduction lithiation/halogenation.

Part 3: Synthetic Methodology (The Core Protocol)

The most robust industrial route to CAS 61259-84-5 is the Regioselective Friedel-Crafts
Acylation. This protocol is self-validating due to the steric blocking of the 2,6-dimethylanisole
substrate, which forces substitution exclusively to the para position, ensuring high
regiochemical purity.

Reaction Scheme
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Substrates: 4-Chlorobenzoyl Chloride + 2,6-Dimethylanisole Catalyst: Aluminum Chloride
(AICI3) or Zeolite HY (Green Alternative) Solvent: Dichloromethane (DCM) or 1,2-
Dichloroethane (DCE)

Detailed Experimental Protocol

Note: This protocol assumes a 100 mmol scale.

Step 1: Catalyst Activation

e Charge a dry 3-neck round-bottom flask with DCM (150 mL) under nitrogen atmosphere.
e Add AICI5 (14.6 g, 110 mmol). Cool the suspension to 0-5°C using an ice bath.

o Expert Insight: Controlling the exotherm during catalyst addition is critical to prevent
solvent boiling and degradation.

Step 2: Acyl Chloride Addition
e Add 4-Chlorobenzoyl chloride (19.2 g, 110 mmol) dropwise over 20 minutes.

« Stir for 30 minutes to form the acylium ion complex (active electrophile). The mixture will turn
yellow/orange.

Step 3: Substrate Addition (The Critical Step)
e Dissolve 2,6-Dimethylanisole (13.6 g, 100 mmol) in DCM (50 mL).
o Add this solution dropwise to the reaction mixture at 0-5°C over 45 minutes.

o Causality: Slow addition prevents "runaway" exotherms and minimizes di-acylation
byproducts, although the steric bulk makes di-acylation unlikely.

 Allow the reaction to warm to room temperature (20-25°C) and stir for 4—6 hours.
Step 4: Quench and Isolation

e Pour the reaction mass slowly into Ice/HCI (1M, 300 mL) with vigorous stirring.
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o Validation: The hydrolysis of the aluminum complex is exothermic; ensure temperature
<20°C to avoid hydrolysis of the methoxy group.

o Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL).

e Wash combined organics with 10% NaOH (to remove unreacted acid chloride as acid) and

then Brine.
e Dry over anhydrous Na=SOa4 and concentrate in vacuo.
Step 5: Purification
e Recrystallize the crude solid from Ethanol/Heptane (1:4).
e Yield: Expect 22-24 g (80-87%).

Part 4: Process Control & Visualization
Reaction Mechanism & Workflow

The following diagram illustrates the Friedel-Crafts pathway and the steric "locking” mechanism

that guarantees the 4'-position selectivity.

Isolation & Recryst.

Product: CAS 61259-84-5
(Crystalline Solid)

Quench: Ice/HCI Hydrolysis

Reagent: 4-Cl-Benzoyl Chloride Activation
+AICI3

Click to download full resolution via product page

Caption: Figure 1. Regioselective synthesis workflow for 4-Chloro-3',5'-dimethyl-4'-
methoxybenzophenone.

Quality Control Parameters

To ensure the material is suitable for pharmaceutical use (e.g., as a starting material for
fibrates), the following specifications must be met:
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Acceptance .
Test Parameter Method o Criticality
Criteria
HPLC (C18, Critical for yield
Assay = 98.5% ]
ACN/Water) calculation.

Ortho-acylation is
Regioisomer Content HPLC <0.1% sterically blocked but
must be verified.

Solvent entrapment

Loss on Drying Gravimetric <0.5% ]
(DCM) is common.
Indicates harsh
Demethylated Impurity HPLC <0.2% quench conditions

(phenol formation).

Part 5: Downstream Applications (Drug
Development)

This compound is a "gateway" intermediate. The methoxy group is typically a protecting group
for the phenol, which is the active nucleophile for creating fibrate drugs.

Activation to Phenol (Demethylation)

The 4'-methoxy group can be cleaved using BBrs or HBr/Acetic Acid to yield 4-Chloro-3',5'-
dimethyl-4'-hydroxybenzophenone.

o Application: This phenol is then alkylated with ethyl 2-bromo-2-methylpropionate to generate
dimethyl-substituted Fenofibrate analogues, designed to alter metabolic half-life (via steric
hindrance of the esterase cleavage site).

Application Workflow Diagram

This diagram shows the logical progression from CAS 61259-84-5 to a bioactive Fibrate API.[1]
[3]
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CAS 61259-84-5

(Methoxy Precursor)

Step 1: Demethylation
(BBr3 or HBr)

:

Active Phenol:
4-Cl-3',5'-dimethyl-4'-OH-benzophenone

:

Step 2: Williamson Ether Synthesis
(Ethyl 2-bromo-2-methylpropionate)

Target API:

Dimethyl-Fenofibrate Analogue
(PPAR-alpha Agonist)

Click to download full resolution via product page

Caption: Figure 2. Conversion of CAS 61259-84-5 into a pharmacologically active Fibrate

analogue.

Part 6: Safety & Handling (MSDS Highlights)

Hazards: Irritant to eyes, respiratory system, and skin.
Handling: Use local exhaust ventilation. Avoid dust formation.

Storage: Store at room temperature (15-25°C) in tightly sealed containers. Stable under
normal conditions, but avoid strong oxidizing agents.

Spill Response: Sweep up dry. Do not flush into surface water; benzophenones are toxic to
aqguatic life (Chronic Category 2).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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